molecular formula C6H10O2S2 B1375359 2-(1,4-Dithian-2-yl)acetic acid CAS No. 933690-72-3

2-(1,4-Dithian-2-yl)acetic acid

Cat. No.: B1375359
CAS No.: 933690-72-3
M. Wt: 178.3 g/mol
InChI Key: WWBFAEVCVVUDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Dithian-2-yl)acetic acid is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a 1,4-dithiane ring, which is a six-membered ring containing two sulfur atoms at positions 1 and 4, and an acetic acid moiety attached to the ring. The presence of sulfur atoms in the ring imparts distinctive chemical properties, making it a valuable compound for synthetic and industrial applications.

Biochemical Analysis

Biochemical Properties

2-(1,4-Dithian-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex molecular architectures. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through its unique heterocyclic reactivity . The compound’s sulfur-heterocycle can be chemoselectively cleaved or reduced, revealing a versatile C2-synthon that can be utilized in the assembly of a wide array of molecular structures .

Cellular Effects

This compound influences cellular processes by acting as a building block for the synthesis of complex molecules. It affects cell function by participating in cell signaling pathways and gene expression. The compound’s ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of lipids, carbohydrates, and various carbocyclic scaffolds, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s sulfur-heterocycle can undergo chemoselective hydrolysis or hydrogenolysis, leading to the formation of functional groups that influence gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical experiments. Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfur-heterocycle plays a crucial role in these pathways, facilitating the formation and breakdown of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dithian-2-yl)acetic acid typically involves the formation of the 1,4-dithiane ring followed by the introduction of the acetic acid group. One common method involves the reaction of 1,4-dithiane with bromoacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Dithian-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfur atoms in the 1,4-dithiane ring can be selectively oxidized to form sulfoxides or sulfones, while the acetic acid moiety can participate in esterification or amidation reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atoms in the 1,4-dithiane ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,4-Dithian-2-yl)acetic acid has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecular architectures, including lipids, carbohydrates, and various carbocyclic scaffolds.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Environmental Chemistry: Its ability to undergo selective chemical transformations makes it useful in environmental applications, such as the degradation of pollutants.

Comparison with Similar Compounds

    1,3-Dithiane: Unlike 2-(1,4-Dithian-2-yl)acetic acid, 1,3-dithiane has sulfur atoms at positions 1 and 3.

    1,4-Dithiin: This compound features a similar ring structure but with a double bond between the sulfur atoms.

Uniqueness: this compound is unique due to the specific positioning of the sulfur atoms in the 1,4-dithiane ring and the presence of the acetic acid moiety. This combination imparts distinctive chemical properties, making it a valuable compound for various applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(1,4-dithian-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBFAEVCVVUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,4-Dithian-2-yl)acetic acid
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